(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide
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Description
(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H20N4O2S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Novel organic ligands related to the chemical structure of interest, including copper(II), cobalt(II), and nickel(II) complexes, have been synthesized. These complexes are studied for their crystal structure and electrochemical properties (Myannik et al., 2018).
Synthesis of Derivatives
- Research into the synthesis of new 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and their derivatives highlights the potential for developing new compounds with varied structural features (Saeed & Ibrar, 2011).
Antimicrobial and Biological Evaluation
- A series of derivatives have been synthesized and screened for antimicrobial activity, showcasing the potential biomedical applications of these compounds (Merugu et al., 2020).
- In another study, N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides were designed and synthesized, showing antioxidant and antibacterial potential, which might be employed as lead molecules for further investigations (Gadhave et al., 2022).
Spectroscopic and Theoretical Studies
- The structure of related compounds, characterized by IR, NMR, and other spectroscopic methods, contributes to understanding the molecular dynamics and interactions of these chemical entities (Dani et al., 2013).
Microwave-Assisted Synthesis and Anticancer Evaluation
- Some compounds in this class have been synthesized using microwave irradiation and evaluated for their anticancer activity, providing insights into potential therapeutic applications (Tiwari et al., 2017).
Properties
IUPAC Name |
2-benzylimino-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S/c1-17-8-7-12-20(14-17)25-29-30-26(33-25)28-23(31)21-15-19-11-5-6-13-22(19)32-24(21)27-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,28,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIUVNRTTMOJCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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